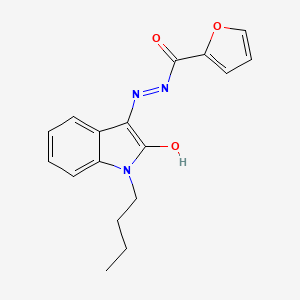

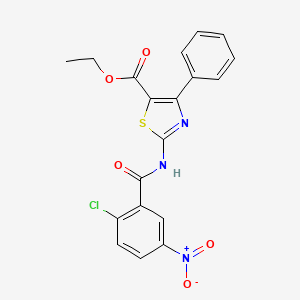

![molecular formula C22H18FN3S B2992364 N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-46-3](/img/structure/B2992364.png)

N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is a quinazoline derivative. Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains a fluorophenyl group, a benzyl group, and a sulfanyl group .

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine” would consist of a quinazoline core, with a benzyl group attached to one of the nitrogen atoms, a fluorophenyl group attached to a carbon atom through a sulfanyl linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine” would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability.科学的研究の応用

Synthesis and Structural Analysis

A significant research application of N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine derivatives involves their synthesis and structural analysis. For instance, a study successfully synthesized a new derivative through the S-arylation method, highlighting its simple procedure and high conversion rates with short reaction times. The compound's structure was analyzed using crystallography, revealing its orthorhombic system and the details of its unit cell parameters. Hirshfeld surface and fingerprint plots were obtained to further understand the compound's interactions, and electrostatic potential surfaces were determined using density functional theory methods (Geesi, 2020).

Antitumor and Antimicrobial Properties

Quinazolin-4-amine derivatives have shown promise in antitumor and antimicrobial applications. For example, novel amino acid prodrugs of antitumor benzothiazoles have been explored for their ability to overcome drug lipophilicity limitations, showing significant antitumor properties in vitro and in vivo, including against breast and ovarian cancer cell lines (Bradshaw et al., 2002). Another study synthesized and evaluated a series of 2,4-diaminoquinazoline derivatives as anti-tubercular agents, demonstrating their effectiveness against Mycobacterium tuberculosis and suggesting a potential mechanism of action (Odingo et al., 2014).

Pharmacological Screening

Further research into quinazolin-4-amine derivatives includes pharmacological screenings for antimicrobial, analgesic, and anti-inflammatory activities. A study designed novel quinazoline derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties, identifying compounds with significant activities and potential for development as therapeutic agents (Dash et al., 2017).

Antiviral Activities

Another innovative application is the investigation of novel quinazolin-4(3H)-one derivatives for their antiviral activities against a variety of respiratory and biodefense viruses. These derivatives were synthesized using microwave techniques and showed potential as inhibitors for viruses such as influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).

作用機序

Target of Action

Similar compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase is a key enzyme in the biosynthesis of melanin, a pigment that determines the color of human skin, eyes, and hair .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

This pathway involves the conversion of L-tyrosine to L-dopa and then dopaquinone, a process regulated by tyrosinase . By inhibiting tyrosinase, the compound could potentially reduce melanin production.

Pharmacokinetics

It’s known that the introduction of a trifluoromethyl moiety into compounds often enhances their pharmacokinetic and pharmacodynamic properties, especially their metabolic stability . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In addition, it could potentially be used to treat conditions related to excess melanin production, such as hyperpigmentation disorders .

将来の方向性

Future research could focus on synthesizing “N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine” and studying its physical and chemical properties, as well as its potential biological activity. It could be interesting to explore its potential uses in medicinal chemistry, given the known biological activity of many quinazoline derivatives .

特性

IUPAC Name |

N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3S/c23-18-12-10-17(11-13-18)15-27-22-25-20-9-5-4-8-19(20)21(26-22)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZCPCMRMIGMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

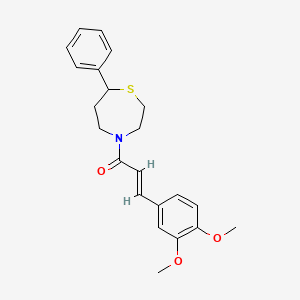

![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)

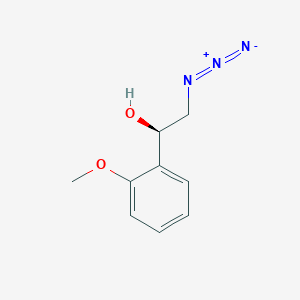

![N-[(1-Benzyltriazol-4-yl)methyl]butanamide](/img/structure/B2992286.png)

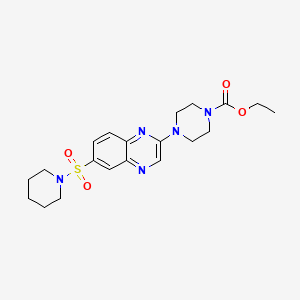

![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)

![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)

![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)